
CID 131699360
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;3-(3-bromophenyl)-3-oxopropanal is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a propanal group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3-(3-bromophenyl)-3-oxopropanal typically involves multiple steps. . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
Sodium;3-(3-bromophenyl)-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Sodium;3-(3-bromophenyl)-3-oxopropanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of sodium;3-(3-bromophenyl)-3-oxopropanal involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s bromine atom and carbonyl group play crucial roles in these interactions, influencing its reactivity and binding affinity.
類似化合物との比較
Similar Compounds
Sodium;3-(4-bromophenyl)-3-oxopropanal: Similar structure but with the bromine atom in the para position.
Sodium;3-(3-chlorophenyl)-3-oxopropanal: Similar structure with a chlorine atom instead of bromine.
Sodium;3-(3-fluorophenyl)-3-oxopropanal: Similar structure with a fluorine atom instead of bromine.
Uniqueness
Sodium;3-(3-bromophenyl)-3-oxopropanal is unique due to the specific positioning of the bromine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C9H7BrNaO2 |
|---|---|
分子量 |
250.04 g/mol |
InChI |
InChI=1S/C9H7BrO2.Na/c10-8-3-1-2-7(6-8)9(12)4-5-11;/h1-3,5-6H,4H2; |
InChIキー |
NCLPKOGVXRJLHG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Br)C(=O)CC=O.[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




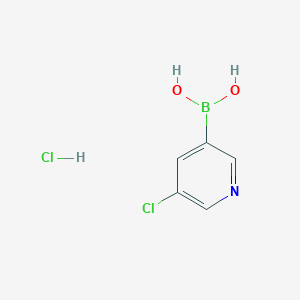
![1-[3-[4-Amino-3-[4-(3-fluorophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]-4-[cyclobutyl(methyl)amino]but-2-en-1-one;1-[3-[4-amino-3-[4-(3-fluorophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]-4-[cyclopropyl(methyl)amino]but-2-en-1-one](/img/structure/B13402639.png)
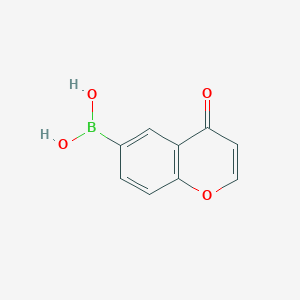
![2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13402648.png)
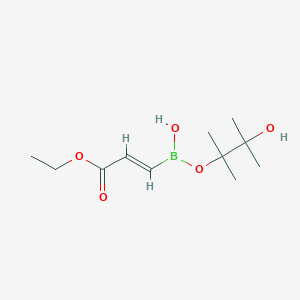
![Benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B13402658.png)
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[(4S,5S,6S)-5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate](/img/structure/B13402676.png)
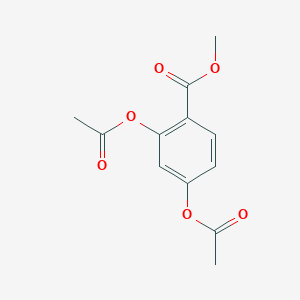
![(2R,3S,5R)-5-[2-amino-6-(2-hydroxypropoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13402697.png)
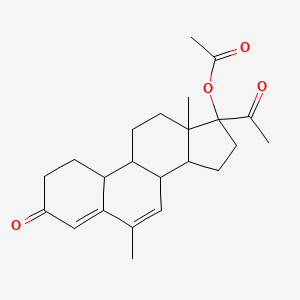

![1-[2-[Bromo(difluoro)methoxy]-1,1,2,2-tetrafluoro-ethyl]peroxy-1,1,2,2,3,3,3-heptafluoro-propane](/img/structure/B13402712.png)
